2-(2,4-Dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Catalog No.
S14043141
CAS No.
M.F
C13H17BCl2O3
M. Wt
303.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,4-Dichloro-5-methoxyphenyl)-4,4,5,5-tetrameth...

Product Name

2-(2,4-Dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

IUPAC Name

2-(2,4-dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C13H17BCl2O3

Molecular Weight

303.0 g/mol

InChI

InChI=1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)8-6-11(17-5)10(16)7-9(8)15/h6-7H,1-5H3

InChI Key

WCKMUVOKIDTCMH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)Cl)OC

The compound 2-(2,4-Dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound notable for its unique structure and potential applications in various fields, particularly in medicinal chemistry and materials science. Its molecular formula is C13H17BCl2O3C_{13}H_{17}BCl_2O_3, and it features a dioxaborolane ring which is characterized by the presence of two oxygen atoms and a boron atom in a cyclic structure. This compound is often utilized for its reactivity in chemical synthesis and its biological properties.

, particularly in coupling reactions such as Suzuki-Miyaura cross-coupling. In these reactions, the boron atom can participate in nucleophilic substitution or can be used to form carbon-carbon bonds with aryl or vinyl halides. The dichloro and methoxy substituents on the phenyl ring can also influence the reactivity and selectivity of these reactions.

The synthesis of 2-(2,4-Dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

  • Preparation of the Phenolic Compound: The starting material is often a dichloromethoxyphenol derivative.
  • Formation of Dioxaborolane: This involves reacting the phenolic compound with boron reagents under controlled conditions to form the dioxaborolane structure.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

This compound has potential applications in several areas:

  • Medicinal Chemistry: As a building block for drug synthesis due to its ability to form stable carbon-boron bonds.
  • Materials Science: In the development of new materials with specific electronic or optical properties.
  • Agricultural Chemistry: Potential use in developing herbicides or pesticides based on its structural properties.

Several compounds share structural similarities with 2-(2,4-Dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, including:

Compound NameCAS NumberKey Features
2-(3,5-Dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane942069-69-4Similar dioxaborolane structure; different halogen substitution pattern
2-(4,5-Dichloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane1046862-08-1Shares dioxaborolane ring; variation in methoxy positioning
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneN/ALacks halogen substituents; focuses on methoxy functionality

These compounds exhibit unique characteristics that may influence their reactivity and biological activity compared to 2-(2,4-Dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, making them interesting candidates for further research in synthetic and medicinal chemistry.

Hydrogen Bond Acceptor Count

3

Exact Mass

302.0647800 g/mol

Monoisotopic Mass

302.0647800 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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